7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of diazino pyrimidine derivatives. This compound is characterized by its unique structure, which includes a diazino pyrimidine core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the diazino pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the ethyl, methyl, and sulfanyl groups through various substitution reactions. Common reagents used in these reactions include dimethylformamide, dimethylamine, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may have applications in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of 7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 7-ethyl-1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-ethyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-ethyl-1,3-dimethyl-5-{[(3-chlorophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 7-ethyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substituents and their arrangement. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-13-19-15-14(17(23)22(4)18(24)21(15)3)16(20-13)25-10-12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFLGASITMJGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.